3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Description
This compound is a heterocyclic organic molecule featuring a pyridine core substituted with chlorine, trifluoromethyl, and a 1,2,4-triazole moiety linked to a phenyl-imidazole group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent may influence electronic properties and binding affinity. The triazole-imidazole system likely contributes to hydrogen-bonding interactions, a feature exploited in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3-chloro-2-[5-(2-imidazol-1-ylphenyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N6/c18-13-7-11(17(19,20)21)8-23-16(13)27-15(24-9-25-27)12-3-1-2-4-14(12)26-6-5-22-10-26/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQBQGYILCPWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Chloro-2-(5-(2-(1H-imidazol-1-yl)phenyl)-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine (CAS No. 338793-55-8) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by diverse research findings and case studies.
- Molecular Formula : C17H10ClF3N6
- Molecular Weight : 390.75 g/mol
- Structural Components : The compound contains a pyridine ring, triazole ring, and imidazole moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, benzotriazole derivatives have shown effective antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL . These findings suggest that the trifluoromethyl group in the compound may enhance its antimicrobial efficacy.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of triazole-containing compounds. For example, certain triazole derivatives have demonstrated potent inhibitory effects against HIV-1 with low cytotoxicity in vitro . While specific data on the antiviral activity of the target compound is limited, its structural similarity to active triazole derivatives suggests promising antiviral potential.
Anticancer Activity
The anticancer properties of similar imidazole and triazole derivatives have been documented extensively. Compounds containing these moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study on imidazoquinazoline derivatives revealed that modifications in substituents significantly influenced their anticancer activity . The presence of both imidazole and triazole rings in our compound may similarly enhance its anticancer properties.
Study 1: Antimicrobial Efficacy
A study investigated a series of triazole derivatives for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited stronger antibacterial effects than those without . This reinforces the hypothesis that our target compound may share similar antimicrobial properties.
Study 2: Antiviral Screening
In a preliminary screening of triazole compounds for antiviral activity against HIV, several derivatives were noted for their low EC50 values in TZM-bl cells. The most promising candidates had EC50 values below 0.5 nM, indicating high potency . Although the specific compound was not tested, the results suggest that structural features similar to those found in our compound could lead to significant antiviral activity.
Study 3: Anticancer Activity Assessment
Research on substituted imidazoquinazolines demonstrated strong inhibitory effects against α-glucosidase, with IC50 values significantly lower than standard drugs like acarbose . This suggests that similar substitutions in our target compound could potentially enhance its anticancer efficacy.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The table below compares the target compound with two structurally related analogs:
Key Structural Differences and Implications
Core Heterocycles: The target compound employs a pyridine-triazole system, offering dual aromaticity and hydrogen-bonding capacity. In contrast, the benzimidazole-pyridyloxy compound uses a benzimidazole core, known for its rigidity and proton-pump targeting.
Substituent Effects :
- The trifluoromethyl group is conserved in the target compound and Example 74 , enhancing both molecules’ metabolic stability. However, the chloro substituent in the target compound may increase electrophilicity compared to the methyl group in Example 73.
- The phenyl-imidazole group is shared between the target compound and the isoxazole analog , but its linkage via triazole (target) vs. direct isoxazole attachment alters electronic distribution and steric bulk.
Biological Relevance :
- Triazole-containing compounds (e.g., target) are prevalent in antifungal agents (e.g., voriconazole) due to their heme-binding capacity. The benzimidazole analog aligns with antiulcer drugs (e.g., omeprazole), suggesting divergent therapeutic pathways.
- Isoxazole derivatives often exhibit improved aqueous solubility compared to triazoles, making them suitable for formulations requiring high bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
